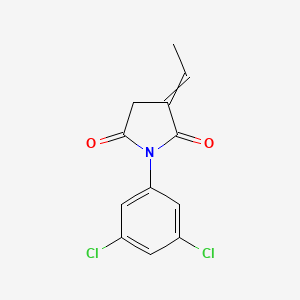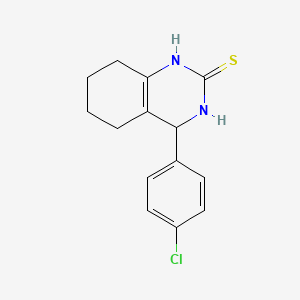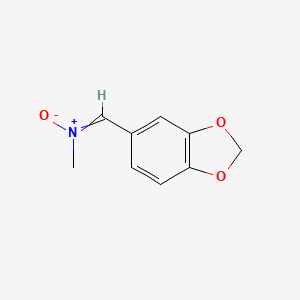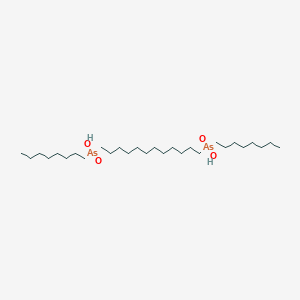![molecular formula C19H20O3 B14493865 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid CAS No. 65421-13-8](/img/structure/B14493865.png)
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid is an organic compound with the molecular formula C16H18O3 It is a derivative of benzoic acid, characterized by the presence of a 2-methylbutan-2-yl group attached to the benzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-methylbutan-2-ylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylbutan-2-yl)benzoic acid
- 2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid
- Benzoic acid, 2-methylbutyl ester
Uniqueness
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65421-13-8 |
|---|---|
Formule moléculaire |
C19H20O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[2-(2-methylbutan-2-yl)benzoyl]benzoic acid |
InChI |
InChI=1S/C19H20O3/c1-4-19(2,3)16-12-8-7-11-15(16)17(20)13-9-5-6-10-14(13)18(21)22/h5-12H,4H2,1-3H3,(H,21,22) |
Clé InChI |
LUHOBBDQHPNYIE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)


![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)


